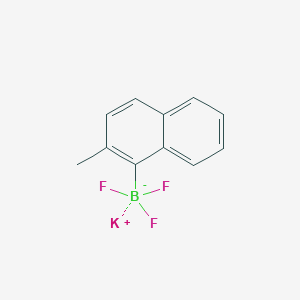![molecular formula C18H20BrNO2 B13488344 benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate](/img/structure/B13488344.png)
benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various chemical and industrial applications. This particular compound features a benzyl group, a bromophenyl group, and a carbamate functional group, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate typically involves the reaction of benzyl chloroformate with an amine derivative. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to ensure optimal yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted carbamates.
Applications De Recherche Scientifique
Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate has diverse applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a pharmacological agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in various binding interactions, while the carbamate group can undergo hydrolysis to release active intermediates. These interactions can modulate biological pathways and exert pharmacological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Benzyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
- Benzyl carbamate
- Phenylmethyl N-[1-(4-bromophenyl)cyclopropyl]carbamate
Uniqueness
Benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate is unique due to its specific structural features, such as the presence of a bromophenyl group and a tertiary carbon center. These features confer distinct chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Formule moléculaire |
C18H20BrNO2 |
|---|---|
Poids moléculaire |
362.3 g/mol |
Nom IUPAC |
benzyl N-[1-(2-bromophenyl)-2-methylpropan-2-yl]carbamate |
InChI |
InChI=1S/C18H20BrNO2/c1-18(2,12-15-10-6-7-11-16(15)19)20-17(21)22-13-14-8-4-3-5-9-14/h3-11H,12-13H2,1-2H3,(H,20,21) |
Clé InChI |
GJDDXANAINIEAM-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC=CC=C1Br)NC(=O)OCC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![5-methyl-3-({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)-5-phenylimidazolidine-2,4-dione](/img/structure/B13488282.png)
![Tert-butyl (2-azabicyclo[4.1.0]heptan-6-YL)carbamate](/img/structure/B13488290.png)
![[6-(1,1,2,2,2-Pentafluoroethyl)pyridin-3-yl]methanol](/img/structure/B13488296.png)









